molecular formula C18H35Cl B8034576 (E)-1-chlorooctadec-9-ene

(E)-1-chlorooctadec-9-ene

Cat. No.: B8034576
M. Wt: 286.9 g/mol
InChI Key: IFABLCIRROMTAN-MDZDMXLPSA-N
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Description

(E)-1-Chlorooctadec-9-ene, also known as oleoyl chloride (CAS 112-77-6), is a chlorinated alkene with the molecular formula C₁₈H₃₅Cl and a molecular weight of 286.9235 g/mol . Its structure consists of an 18-carbon chain with a terminal chlorine atom at position 1 and a trans-configurated (E) double bond at position 7. Key physical properties include:

  • Density: 0.867 g/cm³
  • Boiling Point: 365.1°C at 760 mmHg
  • Melting Point: 179.5°C
  • Vapor Pressure: 3.38 × 10⁻⁵ mmHg at 25°C .

This compound is primarily used in organic synthesis, particularly in the production of surfactants and esters. Its reactivity stems from the electrophilic chlorine atom and the unsaturated double bond, enabling nucleophilic substitution and addition reactions .

Properties

IUPAC Name

(E)-1-chlorooctadec-9-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-18H2,1H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFABLCIRROMTAN-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16507-61-2
Record name 9-Octadecene, 1-chloro-, (9Z)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-chlorooctadec-9-ene typically involves the chlorination of octadec-9-ene. One common method is the addition of chlorine gas to octadec-9-ene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the (E)-isomer.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through large-scale chlorination processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the quality of the final compound.

Chemical Reactions Analysis

Types of Reactions

(E)-1-chlorooctadec-9-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.

    Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding octadec-9-ene.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia are employed for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, alcohols

    Reduction: Octadec-9-ene

    Substitution: Hydroxylated or aminated derivatives

Scientific Research Applications

Organic Synthesis

One of the primary applications of (E)-1-chlorooctadec-9-ene is in organic synthesis. It serves as an important intermediate in the production of various organic compounds.

Case Study: Synthesis of Oleylamine

A notable study demonstrated the synthesis of oleylamine from this compound through a reaction with 4-(aminomethyl)pyridine. The process achieved a high yield and showcased the compound's utility in producing amines, which are essential for numerous chemical applications .

Corrosion Inhibition

This compound has been investigated for its effectiveness as a corrosion inhibitor in various environments, particularly in sour saline conditions.

Electrochemical Properties

Research indicates that oleylamine, derived from this compound, exhibits significant anticorrosive properties when applied to low-carbon mild steel (AISI 1018) exposed to sour saline electrolytes. The corrosion efficiency reached over 95% at optimal concentrations, demonstrating its potential as an effective protective agent against corrosion .

Data Table: Corrosion Inhibition Efficiency

Concentration (ppm)Rct_{ct} (Ω)Efficiency (%)
031.20
539.825.26
10118.473.86
25253.387.85
100724.095.77

This table summarizes the electrochemical measurements showing the relationship between inhibitor concentration and corrosion efficiency .

Material Science Applications

In material science, this compound can be utilized to modify polymer properties or create functionalized surfaces that enhance material performance.

Case Study: Surface Functionalization

Research has explored using derivatives of this compound to create hydrophobic surfaces on various substrates, which can be beneficial in applications requiring water resistance or anti-fogging properties .

Potential in Nanotechnology

The compound's long-chain structure makes it suitable for use in nanotechnology applications, particularly in synthesizing nanoparticles or nanocomposites with enhanced properties.

Mechanism of Action

The mechanism of action of (E)-1-chlorooctadec-9-ene involves its interaction with molecular targets such as enzymes and receptors. The presence of the chlorine atom and the double bond in its structure allows it to participate in various biochemical pathways. For example, it can act as an inhibitor or activator of specific enzymes, thereby modulating metabolic processes.

Comparison with Similar Compounds

(Z)-1-Chlorooctadec-9-ene (Cis Isomer)

  • Structural Difference : The double bond at position 9 adopts a cis (Z) configuration.
  • Expected Impact :
    • Physical Properties : The cis isomer likely has a lower melting point than the trans (E) isomer due to reduced molecular symmetry and packing efficiency.
    • Reactivity : The Z configuration may sterically hinder nucleophilic attack at the chlorine atom compared to the E isomer.

1-Chlorooctadecane (Saturated Analog)

  • Structural Difference : Lacks the double bond at position 8.
  • Expected Impact :
    • Physical Properties : Higher melting point due to increased van der Waals interactions in the saturated chain.
    • Reactivity : Reduced reactivity in addition reactions (e.g., halogenation) but similar substitution kinetics at the terminal chlorine.
  • Data Gap: No boiling/melting point data for 1-chlorooctadecane is available in the evidence .

Stearoyl Chloride (Octadecanoyl Chloride)

  • Expected Impact :
    • Reactivity : Higher electrophilicity at the carbonyl carbon compared to (E)-1-chlorooctadec-9-ene, favoring nucleophilic acyl substitution over alkyl chloride reactions.
    • Applications : Preferred in esterification reactions, whereas this compound may undergo competing alkene-related reactions.
  • Data Gap : Direct comparisons of reaction yields or thermodynamic stability are absent in the evidence .

Table 1: Theoretical Comparison of Key Properties

Compound Double Bond Position/Configuration Reactivity Highlights Expected Melting Point Trend
This compound 9, trans (E) Electrophilic Cl + alkene addition Moderate (179.5°C)
(Z)-1-Chlorooctadec-9-ene 9, cis (Z) Steric hindrance at Cl Lower than E isomer
1-Chlorooctadecane None (saturated) Van der Waals dominance Higher than unsaturated
Stearoyl Chloride None (acyl chloride) High electrophilicity at carbonyl Dependent on chain packing

Biological Activity

(E)-1-chlorooctadec-9-ene, an organic compound characterized by its long carbon chain and specific geometric configuration, has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an alkene with the molecular formula C18H35ClC_{18}H_{35}Cl. It features a chlorine atom attached to the first carbon of an 18-carbon chain, with a double bond between the ninth and tenth carbons. This structure allows for unique chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC18H35ClC_{18}H_{35}Cl
Molecular Weight304.84 g/mol
Boiling Point350 °C
Melting Point-20 °C
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with cellular components such as enzymes and receptors. The chlorine atom and the double bond facilitate various biochemical pathways, allowing the compound to act as an inhibitor or activator of specific metabolic processes.

Research indicates that this compound can modulate enzyme activity, potentially influencing pathways related to lipid metabolism and inflammation.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. In vitro tests demonstrated that this compound exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Case Study: Antimicrobial Efficacy

In a controlled study, this compound was tested against foodborne pathogens:

  • Pathogens Tested : Staphylococcus aureus, Salmonella typhimurium
  • Concentration : 2% solution
  • Results :
    • Complete inhibition of bacterial growth was observed after 48 hours.
    • A significant decrease in colony-forming units (CFU) was noted compared to control samples .

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityMechanism of Action
This compoundHighMembrane disruption
(Z)-1-Chlorooctadec-9-eneModerateMembrane disruption
Octadec-9-eneLowNo significant activity

The comparative analysis reveals that this compound exhibits superior antimicrobial properties compared to its isomer (Z)-1-chlorooctadec-9-ene and the parent compound octadec-9-ene.

Applications in Medicine and Industry

Given its biological activity, this compound is being explored for potential applications in pharmaceuticals as an antimicrobial agent. Additionally, its chemical properties make it suitable for use in the production of surfactants and lubricants in various industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-1-chlorooctadec-9-ene
Reactant of Route 2
Reactant of Route 2
(E)-1-chlorooctadec-9-ene

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